molecular formula C9H9IO3 B7860723 3-(4-Iodophenoxy)propanoic acid

3-(4-Iodophenoxy)propanoic acid

Cat. No.: B7860723
M. Wt: 292.07 g/mol
InChI Key: RZGJRFGFQBJVDR-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)propanoic acid is a chemical compound of interest in synthetic organic chemistry and life sciences research. It features an iodine atom on its phenyl ring, making it a versatile intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions . This allows researchers to synthesize more complex molecules for various applications. The propanoic acid chain adds a carboxylic acid functional group, which can be used to form esters, amides, or for conjugation to other molecules. As a derivative of phenoxyalkanoic acids, this compound may be of particular utility in the design and synthesis of novel compounds for pharmacological and material science investigations. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage instructions, which should include recommendations to store in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

3-(4-iodophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGJRFGFQBJVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenoxy)propanoic acid typically involves the reaction of 4-iodophenol with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with propanoyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodophenoxy)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The iodine atom on the phenyl ring can be oxidized to form iodoquinone derivatives.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in 3-(4-hydroxyphenoxy)propanoic acid.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine can be used, often in the presence of a catalyst.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.

Major Products Formed:

  • Iodoquinone derivatives from oxidation.

  • 3-(4-hydroxyphenoxy)propanoic acid from reduction.

  • Various substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

Radiopharmaceutical Development

One of the most significant applications of 3-(4-Iodophenoxy)propanoic acid is in the development of radiopharmaceuticals for cancer diagnosis and treatment. The compound serves as a precursor for synthesizing radiolabeled amino acids, which are vital for imaging techniques such as PET (Positron Emission Tomography).

  • Case Study: Breast Cancer Imaging
    A study demonstrated the synthesis of radiolabeled 4-iodophenylalanine from this compound, achieving high radiochemical yields (up to 94.8%) for use in imaging MCF-7 breast cancer cells. The uptake of the tracer was comparable to that of [14C]phenylalanine, indicating its potential as a diagnostic tool in oncology .

Drug Design and Development

The compound has shown promise in drug design, particularly as a scaffold for developing selective receptor ligands. Its structural features allow for modifications that can enhance affinity and selectivity towards specific biological targets.

  • Example: Adenosine Receptor Studies
    Research involving the modification of this compound led to the discovery of new compounds with improved binding affinities to adenosine receptors. These findings suggest potential therapeutic applications in treating conditions like asthma and cardiovascular diseases .

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its safety profile. The compound is classified as causing skin irritation (H315) and serious eye damage (H319), necessitating careful handling in laboratory settings .

Data Tables

Application Description Reference
RadiopharmaceuticalsUsed as a precursor for radiolabeled amino acids for cancer imaging
Drug DesignScaffold for developing selective receptor ligands
Toxicological EffectsCauses skin irritation and serious eye damage

Mechanism of Action

The mechanism by which 3-(4-Iodophenoxy)propanoic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with thyroid hormone receptors, influencing thyroid hormone synthesis and metabolism. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Propanoic Acid Derivatives

Chlorinated Derivatives
  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (): Isolated from marine actinomycetes, this compound demonstrated selective antibacterial activity against E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 16 µg/mL). albicans .
Fluorinated Derivatives
  • 3-(4-Fluorophenyl)propionic acid (): Fluorine’s small size and high electronegativity improve metabolic stability. While specific activity data are absent, fluorinated analogues are often used in drug design to modulate pharmacokinetics.
Iodinated Derivatives
  • 3-(4-Iodophenylamino)propanoic acid (): Substitution of the phenoxy group with an amino linkage altered activity profiles, though detailed biological data are unavailable. Iodine’s large atomic radius may sterically hinder target binding but enhance lipophilicity for tissue penetration.

Table 1: Halogen-Substituted Derivatives Comparison

Compound Substituent Key Activity (MIC/IC₅₀) Source
3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid Cl, OH Antibacterial (E. coli: 8 µg/mL) Marine actinomycete
3-(4-Fluorophenyl)propionic acid F N/A Synthetic
3-(4-Iodophenoxy)propanoic acid I, O-linkage Hypothesized antimicrobial Synthetic

Hydroxyl- and Amino-Substituted Derivatives

3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives ():
  • These derivatives demonstrated dual anticancer and antimicrobial activity. For example, compound 3-((4-hydroxyphenyl)amino)propanoic acid derivatives inhibited multidrug-resistant S. aureus (MIC: 4–32 µg/mL) and exhibited IC₅₀ values of 12–45 µM against breast cancer cells (MCF-7). The hydroxyl and amino groups facilitate hydrogen bonding with biological targets, enhancing efficacy .
3-(4-Hydroxyphenyl)propanoic Acid ():
  • Isolated from Streptomyces coelicolor, this compound showed moderate cytotoxicity (43% mortality at 0.1 mg/mL in brine shrimp assays). The hydroxyl group may reduce lipophilicity compared to iodinated analogues, limiting membrane penetration .

Table 2: Hydroxyl/Amino Derivatives Comparison

Compound Substituent Key Activity Source
3-((4-Hydroxyphenyl)amino)propanoic acid NH, OH Anticancer (IC₅₀: 12–45 µM) Synthetic
3-(4-Hydroxyphenyl)propanoic acid OH Cytotoxic (43% mortality) Marine isolate

Heterocyclic and Ester Derivatives

3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid ():
  • Exhibited broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL) by mimicking fluoroquinolone interactions with bacterial Mg²⁺ ions. The quinoline moiety enhances DNA gyrase inhibition .
3-(Methylthio)propanoic Acid Esters ():
  • Found in pineapples, these esters (e.g., methyl and ethyl esters) contribute to flavor but lack therapeutic relevance. The thioether group increases volatility, highlighting structural versatility .

Table 3: Heterocyclic/Ester Derivatives Comparison

Compound Substituent Key Activity Source
3-(2-Methyl-4-oxo-quinoline)propanoic acid Quinoline Antimicrobial (MIC: 2–16 µg/mL) Synthetic
3-(Methylthio)propanoic acid methyl ester SCH₃, ester Flavor compound Natural

Key Structural-Activity Relationships

Halogen Effects: Chlorine and Fluorine: Enhance target binding via electronegativity but may reduce bioavailability due to polarity.

Hydroxyl/Amino Groups: Improve solubility and hydrogen-bonding capacity, critical for anticancer and antifungal activity .

Linkage Type: Phenoxy (ether linkage): Provides stability against metabolic degradation. Phenylamino (amine linkage): Alters electronic properties and target specificity.

Biological Activity

3-(4-Iodophenoxy)propanoic acid is an organic compound notable for its biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11IO3
  • Molecular Weight : Approximately 248.07 g/mol
  • Structure : The compound consists of a propanoic acid moiety linked to a 4-iodophenyl group, which enhances its reactivity and binding affinity to biological targets due to the presence of the iodine atom.

The iodine substituent significantly alters the compound's chemical properties, making it more reactive than non-halogenated analogs. This increased reactivity is crucial for its interactions with various biological systems.

Research indicates that this compound can modulate cellular signaling pathways by affecting receptor activity or enzyme function. The iodophenyl group facilitates enhanced binding to specific enzymes or receptors, which may lead to alterations in metabolic pathways.

Binding Affinity and Interaction Studies

Studies have demonstrated that this compound exhibits significant binding affinity towards various proteins and enzymes, influencing their activity. For example, its structural similarity to amino acids allows it to participate in protein synthesis and enzyme regulation, potentially acting as an inhibitor in certain enzymatic processes.

Biological Activity Insights

  • Pharmacological Potential :
    • This compound has been explored as a pharmacological agent due to its ability to interact with biological targets effectively.
    • It shows potential as an inhibitor of specific metabolic pathways related to neurotransmitters and amino acids .
  • Case Studies :
    • In vitro studies involving cancer cell lines, such as MCF-7 breast cancer cells, indicated that the compound could enhance cellular uptake and influence cancer metabolism .
    • Comparative studies with other iodinated compounds have shown that this compound may offer superior therapeutic effects due to its unique structural features .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameMolecular FormulaKey Features
4-Iodo-L-phenylalanineC9H10I1N1O2Used in peptide synthesis; analog of phenylalanine
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acidC9H10I1N1O3Hydroxy group increases reactivity
3-(4-Bromophenyl)propanoic acidC10H11BrO2Similar structure but with bromine instead of iodine

The presence of iodine in these compounds enhances their interaction with biological systems, making them valuable in drug design and biochemical assays .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Iodophenoxy)propanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., Cl or Br) in 3-(4-halophenoxy)propanoic acid with 4-iodophenol under alkaline conditions (e.g., NaH in DMF at 80°C) . Yield optimization may require inert atmospheres to prevent iodine displacement due to its lower reactivity compared to lighter halogens. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the iodinated product .

Q. How can NMR and mass spectrometry distinguish this compound from its halogenated analogs?

  • Methodological Answer :
  • <sup>1</sup>H NMR : The iodophenoxy group causes deshielding of adjacent protons, with distinct aromatic splitting patterns (e.g., doublets for para-substitution). Compare to 3-(4-bromophenoxy)propanoic acid (), where bromine’s electronegativity alters chemical shifts .
  • Mass Spectrometry : The molecular ion peak ([M]<sup>+</sup>) at m/z 306 (C9H9IO3) confirms the iodine substitution. Isotopic patterns (iodine has no significant natural isotopes) differentiate it from brominated analogs (e.g., m/z 259 for Br) .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound in mammalian systems, and how does iodine substitution influence phase II metabolism?

  • Methodological Answer : Based on structurally similar compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid), phase II metabolism likely involves:
  • Sulfation/Glucuronidation : The phenolic oxygen may undergo sulfation (via SULT enzymes) or glucuronidation (UGT enzymes), forming this compound-O-sulfate or -glucuronide .
  • Deiodination : Iodine may be enzymatically removed (e.g., by dehalogenases), generating 3-(4-hydroxyphenoxy)propanoic acid, which can further conjugate .
    Experimental Design : Use <sup>125</sup>I radiolabeling to track metabolic fate in hepatocyte assays or murine models, followed by LC-MS/MS to identify metabolites .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in antioxidant or cytotoxic activity may arise from:
  • Purity Variability : Validate compound purity via HPLC (>95%) and control for residual solvents (e.g., DMF) that affect assays .
  • Assay Conditions : Standardize protocols (e.g., DPPH assay pH, cell culture media) to minimize variability. Compare results against structurally validated analogs (e.g., 3-(4-bromophenoxy)propanoic acid) .
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified iodine positioning (e.g., meta- vs. para-) to isolate electronic effects on bioactivity .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?

  • Methodological Answer :
  • Matrix Interference : Use solid-phase extraction (C18 columns) to isolate the compound from urine/plasma. Confirm recovery rates with deuterated internal standards .
  • Iodine Stability : Monitor degradation under light/heat via stability-indicating HPLC methods. Store samples at -80°C with antioxidants (e.g., ascorbic acid) .
  • Sensitivity : Employ UPLC-MS/MS with negative ion mode for enhanced detection limits (ng/mL range) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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